Cas no 860994-58-7 (Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-)

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- structure
860994-58-7 structure
Product Name:Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
N.o CAS:860994-58-7
MF:C15H17F6N3S
MW:385.371002912521
MDL:MFCD30541720
CID:1843749
Update Time:2025-10-22

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Propriedades químicas e físicas

Nomes e Identificadores

    • Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
    • N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
    • N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea (ACI)
    • MDL: MFCD30541720
    • Inchi: 1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m1/s1
    • Chave InChI: XZECTQVYSKGNEA-VXGBXAGGSA-N
    • SMILES: N(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)C(=S)N[C@@H]1CCCC[C@H]1N

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-0091900-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 99.52%
100mg
$116.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N854194-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 ≥98%,99%e.e.
100mg
¥1,545.30 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N24260-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7
100mg
¥2088.0 2021-09-04
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0548-100mg
Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
860994-58-7 98%,99%e.e.
100mg
¥904.5 2023-07-10
abcr
AB504396-100 mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee); .
860994-58-7 98%
100mg
€221.00 2023-06-15
A2B Chem LLC
AI67914-50mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
50mg
$35.00 2024-04-19
A2B Chem LLC
AI67914-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
100mg
$64.00 2024-04-19
A2B Chem LLC
AI67914-250mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
250mg
$123.00 2024-04-19
A2B Chem LLC
AI67914-1g
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
1g
$406.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTH078-100mg
Thiourea, N-[(1R,2R)-2-aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-aminocyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
100mg
¥600.0 2024-04-16

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt; 4 h, rt
Referência
Asymmetric conjugate addition of carbonyl compounds to nitroalkenes catalyzed by chiral bifunctional thioureas
Zhang, Xue-jing; et al, Tetrahedron: Asymmetry, 2009, 20(12), 1451-1458

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  15 min, 25 °C
1.2 Solvents: Dichloromethane ;  0 °C; 3 h, 25 °C
Referência
Catalyst Repurposing Sequential Catalysis by Harnessing Regenerated Prolinamide Organocatalysts as Transfer Hydrogenation Ligands
Bourgeois, Frederic; et al, Organic Letters, 2020, 22(1), 110-115

Método de produção 3

Condições de reacção
Referência
Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond
Akula, Pavan Sudheer; et al, Organic Letters, 2021, 23(12), 4688-4693

Método de produção 4

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 20 h, rt
2.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Referência
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Método de produção 5

Condições de reacção
1.1 Reagents: 1414371-94-0 (reaction product with silica gel) Solvents: Dichloromethane
Referência
Improvement of peptoid chiral stationary phases by modifying the terminal group of selector
Wu, Haibo; et al, Journal of Chromatography A, 2012, 1265, 181-185

Método de produção 6

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 5 h, rt
Referência
A highly efficient asymmetric Michael addition of α,α-disubstituted aldehydes to maleimides catalyzed by primary amine thiourea salt
Yu, Feng; et al, Organic & Biomolecular Chemistry, 2010, 8(20), 4767-4774

Método de produção 7

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 5 h, rt
Referência
Enantioselective [4 + 2] Cycloaddition of Cyclic N-Sulfimines and Acyclic Enones or Ynones: A Concise Route to Sulfamidate-Fused 2,6-Disubstituted Piperidin-4-ones
Liu, Yong; et al, Organic Letters, 2013, 15(23), 6090-6093

Método de produção 8

Condições de reacção
1.1 Solvents: Dichloromethane ;  1 h, 0 °C; overnight, 0 °C → 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  23 °C
Referência
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway
Brown, Adam R.; et al, Journal of the American Chemical Society, 2010, 132(27), 9286-9288

Método de produção 9

Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Solvents: Dichloromethane ;  rt
1.3 Reagents: Diisopropylethylamine ;  15 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization
Cassels, William R.; et al, ACS Catalysis, 2023, 13(10), 6518-6524

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Referência
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Método de produção 11

Condições de reacção
Referência
A versatile approach to functionalized cyclic ketones bearing quaternary carbon stereocenters via organocatalytic asymmetric conjugate addition of nitroalkanes to cyclic β-substituted α,β-Enones
Yu, Si-Jia; et al, Tetrahedron, 2021, 84,

Método de produção 12

Condições de reacção
Referência
Catalytic 1,2-Rearrangements: Organocatalyzed Michael/Semi-Pinacol-like Rearrangement Cascade of 1,3-Diones and Nitroolefins
Jao, Tsung-Jung; et al, Organic Letters, 2020, 22(1), 62-67

Método de produção 13

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Referência
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Método de produção 14

Condições de reacção
1.1 Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 20 h, rt
3.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Referência
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Raw materials

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Preparation Products

Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd